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Compound of Interest

Compound Name: Iralukast

Cat. No.: B114188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of Iralukast. It is intended for
researchers and professionals involved in drug discovery and development, offering detailed
data and experimental context for this potent cysteinyl-leukotriene receptor antagonist.

Chemical Identity and Structure

Iralukast (also known as CGP 45715A) is a small molecule drug that acts as a selective
antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its chemical structure is
complex, featuring multiple stereocenters and functional groups that contribute to its specific
binding and pharmacological activity.

The definitive chemical identity of Iralukast is summarized in the table below.
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Identifier Value Source
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Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption,
distribution, metabolism, and excretion (ADME) profile. The key properties for Iralukast are
detailed below.
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Property Value Source
Molecular Weight 710.76 g/mol

Exact Mass 710.2161 g/mol

XLogP3-AA 8.6

Hydrogen Bond Donor Count 3

Short term (days to weeks) at
0 - 4 °C; Long term (months to
years) at -20 °C. Should be
kept dry and in the dark.

Storage Conditions

Pharmacology

Iralukast is a potent and selective antagonist of the CysLT1 receptor. Its mechanism of action
involves blocking the effects of cysteinyl leukotrienes (CysLTs), which are powerful
inflammatory mediators central to the pathophysiology of asthma and other allergic diseases.

Mechanism of Action

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are products of arachidonic acid metabolism
released from inflammatory cells like mast cells and eosinophils. These mediators bind to
CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding
event triggers a signaling cascade that results in:

Bronchoconstriction

Increased mucus secretion

Enhanced microvascular permeability and plasma extravasation

Recruitment of eosinophils into the airways

Iralukast competitively binds to the CysLT1 receptor, preventing the binding of endogenous
leukotrienes and thereby inhibiting the downstream inflammatory cascade. Research also
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suggests that Iralukast may possess some antagonistic activity at the CysLT2 receptor, which
could contribute to its overall pharmacological profile.

Pharmacological Data

The affinity of Iralukast for its target receptor has been quantified through various in vitro

assays.
Parameter Value Species/Tissue Source
pKi 7.8 Human (CysLT1)

16.6 nM (does not

) discriminate between
Ki ) N Parenchyma
high and low affinity

Human Lung

Membranes
states)

Human Bronchi (vs.
pA2 7.77 LTD4-induced

contraction)

Signaling Pathway and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental
processes associated with Iralukast.

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the cysteinyl leukotriene signaling pathway and the point of
intervention for Iralukast.
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Iralukast blocks CysLT1 receptor signaling.

Experimental Protocols and Workflows

The characterization of Iralukast involves specific in vitro assays to determine its binding
affinity and functional antagonism.

Receptor Binding Assay Protocol:

A key experiment to determine the binding affinity (Ki) of Iralukast is the competitive
radioligand binding assay. The methodology involves:

 Membrane Preparation: Homogenization of human lung parenchyma to isolate cell
membranes expressing CysLT receptors.

e [ncubation: The membranes are incubated with a constant concentration of a radiolabeled
CysLT receptor agonist, such as [3H]-LTDA4.

o Competition: Increasing concentrations of the unlabeled antagonist (Iralukast) are added to
the incubation mixture.

e Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid
filtration.

» Quantification: The radioactivity retained on the filters, corresponding to the amount of bound
[BH]-LTD4, is measured using liquid scintillation counting.

e Analysis: The data are used to generate a competition curve, from which the IC50
(concentration of Iralukast that inhibits 50% of specific [3H]-LTD4 binding) is calculated. The
Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
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Workflow for a competitive receptor binding assay.

Functional Assay Protocol:

To assess the functional antagonism (pA2), an organ bath experiment using isolated human
bronchial tissue is performed.

o Tissue Preparation: Human bronchial strips are dissected and mounted in organ baths
containing a physiological salt solution, aerated and maintained at 37°C.

o Equilibration: The tissue is allowed to equilibrate under a resting tension.

» Antagonist Pre-incubation: Tissues are pre-incubated with a specific concentration of
Iralukast or vehicle for a set period (e.g., 15 minutes).
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e Agonist Challenge: A cumulative concentration-response curve is generated by adding
increasing concentrations of an agonist, such as LTD4.

e Measurement: The contractile force of the bronchial tissue is measured and recorded.

e Analysis: The concentration-response curves in the presence of different Iralukast
concentrations are compared to the control curve. A Schild plot analysis is used to determine
the pA2 value, which quantifies the antagonist's potency.
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Workflow for a functional organ bath assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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